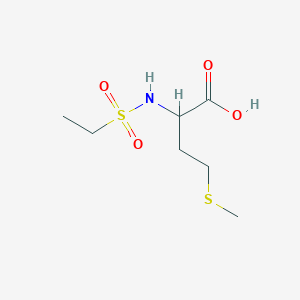

2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

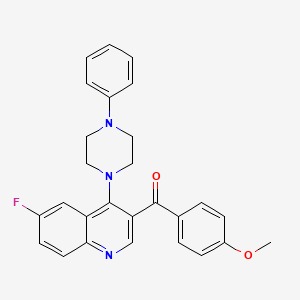

Synthesis of compounds similar to 2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid often involves multi-step chemical reactions. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs, demonstrates the complexity and efficiency of synthesizing compounds with both sulfonamido and methylsulfanyl groups. This particular synthesis involves starting from readily available nitrobenzenesulfonic acid and nitrophenol, showcasing the strategic use of sulfonic acid derivatives in medicinal chemistry (Lomov, 2019).

Molecular Structure Analysis

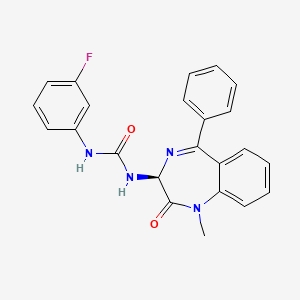

The molecular structure of compounds containing sulfonamido and methylsulfanyl groups is crucial for understanding their chemical behavior and reactivity. For example, the study on molecular and electronic structure of triethylammonium salt of a related sulfonamido compound provides insights into how the presence of these groups affects the overall stability and electronic distribution within the molecule, influencing its reactivity and potential applications in medicinal chemistry (Timoshenko et al., 2013).

Chemical Reactions and Properties

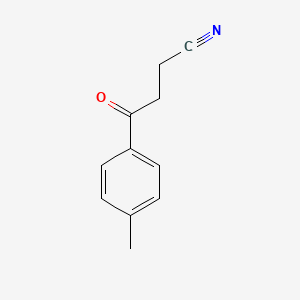

The chemical reactivity of sulfonamido and methylsulfanyl groups is highlighted in various synthesis reactions. For instance, the base-mediated synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones from bis(phenylsulfonyl)ethane showcases the reactivity of sulfonamido derivatives under basic conditions, leading to the formation of complex organic structures (Xie et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamido and methylsulfanyl-containing compounds, such as solubility, melting point, and stability, are essential for their practical applications. Although specific data on 2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid are not available, studies on related compounds provide valuable insights. For example, the synthesis and characterization of sulfonamide ligands and their metal complexes reveal important aspects of solubility and thermal stability, which are crucial for their application in catalysis and drug development (Danish et al., 2021).

Chemical Properties Analysis

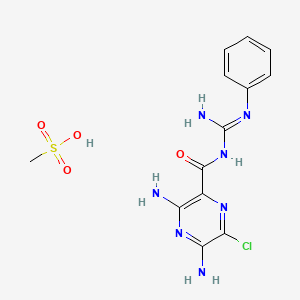

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are defined by the functional groups present in the molecule. Research on the synthesis of new 2-sulfanyl- and 2-aminopyrimidines illustrates how modifications in the molecular structure can affect the chemical properties, offering a pathway to design compounds with desired reactivity and biological activity (Grigoryan et al., 2012).

Applications De Recherche Scientifique

Bioefficacy of Methionine Sources

The chemical and metabolic characteristics of methionine sources such as HMTBA and DL-Methionine are discussed, focusing on their bioefficacy in monogastric animals. The review provides a detailed comparison of these compounds, including their absorption, conversion to L-Methionine, and impact on feed consumption and growth, illustrating their importance in animal nutrition (Vázquez-Añón et al., 2017).

Sorption of Herbicides to Soil

Research on the sorption of phenoxy herbicides, including compounds structurally related to "2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid," demonstrates their interaction with soil, organic matter, and minerals. This study provides insights into environmental behavior and the potential for contamination control (Werner, Garratt, & Pigott, 2012).

Environment-Friendly Electrolytes for Metal Cleaning

Sulfamic acid, an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition, is reviewed for its use in removing scales and metal oxides. This highlights the potential for safer and less toxic alternatives in metal surface treatment processes (Verma & Quraishi, 2022).

MTBE Synthesis Catalysts

The search for new catalysts for methyl tert-butyl ether (MTBE) synthesis, focusing on heteropoly acids as potential alternatives to conventional sulphonated resins, illustrates the ongoing efforts to find environmentally friendly and efficient catalysts for industrial processes (Bielański et al., 2003).

Niobium(V) Sulfato Species

A review of niobium(V) sulfato species discusses their formation, isolation, and potential applications, shedding light on the complex chemistry of sulfur-containing compounds and their utility in various scientific and industrial applications (Land & Sánchez-Caldas, 1967).

Propriétés

IUPAC Name |

2-(ethylsulfonylamino)-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S2/c1-3-14(11,12)8-6(7(9)10)4-5-13-2/h6,8H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTCKHBNYRVDBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(CCSC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)

![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)